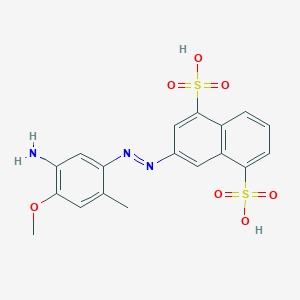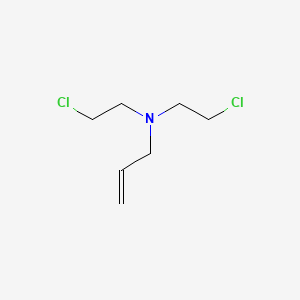
Allylamine, N,N-bis(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allylamine, N,N-bis(2-chloroethyl)-: is a chemical compound with the molecular formula C7H13Cl2N. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of two chloroethyl groups attached to an allylamine backbone, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Allylamine, N,N-bis(2-chloroethyl)- typically involves the reaction of allylamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Allylamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Substitution: Pyridine, sodium hydroxide, or other bases are commonly used to facilitate substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Formation of substituted allylamines or other derivatives.
Oxidation: Formation of oxides or other oxidized products.
Reduction: Formation of reduced amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allylamine, N,N-bis(2-chloroethyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is also employed in the synthesis of biologically active molecules .
Medicine: The compound has applications in medicinal chemistry, particularly in the development of anticancer agents. Its ability to alkylate DNA makes it a valuable tool in cancer research .
Industry: In the industrial sector, Allylamine, N,N-bis(2-chloroethyl)- is used in the production of polymers and other materials. Its reactivity makes it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of Allylamine, N,N-bis(2-chloroethyl)- involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups react with nucleophiles such as DNA, leading to the formation of cross-links and subsequent disruption of cellular processes. This alkylation mechanism is the basis for its use as an anticancer agent, as it can inhibit the proliferation of cancer cells by interfering with DNA replication .
Vergleich Mit ähnlichen Verbindungen
N,N-bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of an allyl group.
N,N-bis(2-chloroethyl)hydrazine: Contains a hydrazine moiety instead of an allylamine.
Uniqueness: Allylamine, N,N-bis(2-chloroethyl)- is unique due to its allyl group, which imparts different reactivity and properties compared to its analogs. This uniqueness makes it suitable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
63905-36-2 |
|---|---|
Molekularformel |
C7H13Cl2N |
Molekulargewicht |
182.09 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H13Cl2N/c1-2-5-10(6-3-8)7-4-9/h2H,1,3-7H2 |
InChI-Schlüssel |
ISDBSWZMAMHJRR-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


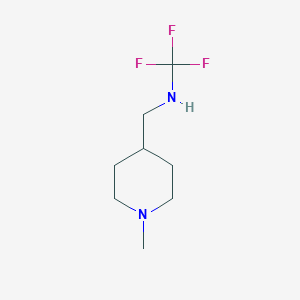
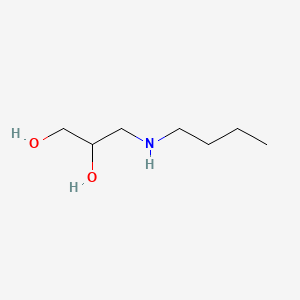
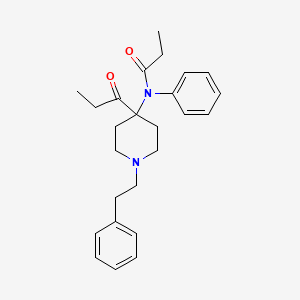
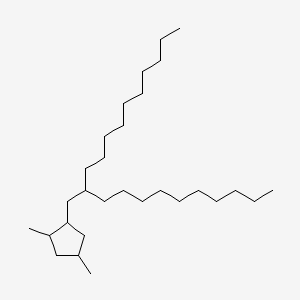
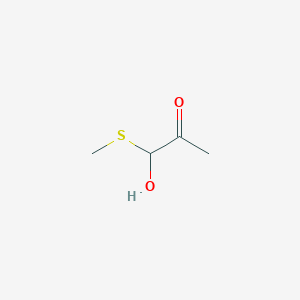
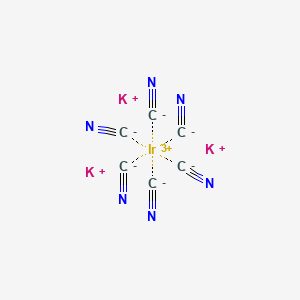
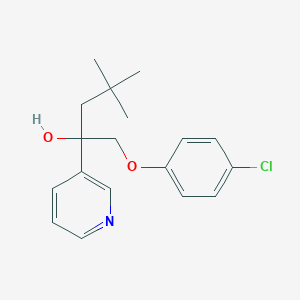
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)
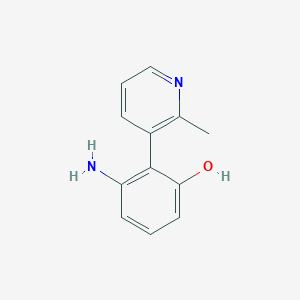
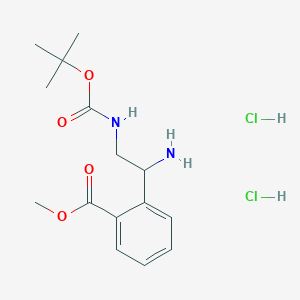
![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)
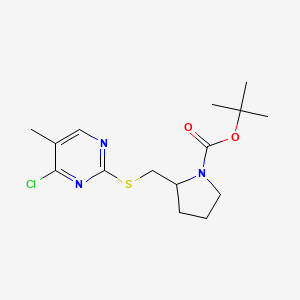
![3-(piperidin-3-ylmethyl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13948288.png)
